molecular formula C12H16N2O5S B1595565 (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid CAS No. 42749-49-5

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid

Cat. No.: B1595565
CAS No.: 42749-49-5
M. Wt: 300.33 g/mol
InChI Key: YDNYEJZZJXFADP-UHFFFAOYSA-N
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Description

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid typically involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an antibacterial agent.

    Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.

Comparison with Similar Compounds

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide group, this compound has a unique structure that may confer different biological activities and chemical properties. For example, its specific configuration and additional functional groups may enhance its antibacterial activity or alter its pharmacokinetic properties.

Similar compounds include:

    Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections such as toxoplasmosis.

Properties

IUPAC Name

5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-8-2-4-9(5-3-8)20(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNYEJZZJXFADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319258, DTXSID80901940
Record name N~2~-(4-Methylbenzene-1-sulfonyl)glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42749-49-5
Record name NSC343033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~-(4-Methylbenzene-1-sulfonyl)glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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